molecular formula C7H2ClF2NO B2517333 2-chloro-4,6-difluoro-1,3-benzoxazole CAS No. 1343514-56-6

2-chloro-4,6-difluoro-1,3-benzoxazole

Cat. No.: B2517333
CAS No.: 1343514-56-6
M. Wt: 189.55
InChI Key: XGLHBIVAALRNIS-UHFFFAOYSA-N
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Description

2-chloro-4,6-difluoro-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by the presence of chlorine and fluorine atoms at the 2, 4, and 6 positions on the benzoxazole ring. It has a molecular formula of C7H2ClF2NO and a molecular weight of 189.55 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,6-difluoro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with appropriate halogenated reagents under specific conditions. One common method includes the use of 2-aminophenol and aldehydes or ketones in the presence of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts . The reaction is often carried out under reflux conditions in water or other solvents, yielding the desired benzoxazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methodologies as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced catalytic systems to ensure consistent production quality and quantity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,6-difluoro-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents like boron compounds. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoxazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1,3-benzoxazole
  • 4,6-difluoro-1,3-benzoxazole
  • 2,4-dichloro-1,3-benzoxazole

Uniqueness

2-chloro-4,6-difluoro-1,3-benzoxazole is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and physical properties. These halogen atoms can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-4,6-difluoro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2NO/c8-7-11-6-4(10)1-3(9)2-5(6)12-7/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLHBIVAALRNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC(=N2)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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